4-Hexyloxyphenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of phenylboronic acid derivatives, including those with specific substituents such as hexyloxy groups, typically involves palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling. This method allows for the direct bonding of boronic acids with halogenated compounds under the influence of a palladium catalyst. For instance, compounds similar to 4-hexyloxyphenylboronic acid have been synthesized through reactions involving aryl halides and boronic acids, showcasing the versatility and efficiency of this approach in creating a wide array of substituted phenylboronic acids (Troegel et al., 2009).
Molecular Structure Analysis
Organoboron compounds, including phenylboronic acids, exhibit distinct molecular structures characterized by the boron atom covalently bonded to two hydroxyl groups and an aryl group. The molecular structure and stability are influenced by the substituents on the phenyl ring, which can affect the compound's reactivity and its ability to form complexes with other molecules. Vibrational spectroscopic studies, such as those performed on related phenylboronic acids, provide insight into the optimized molecular structure, including bond lengths and angles, highlighting the impact of substituents on the compound's geometric configuration (Y. Sert, F. Ucun, & M. Böyükata, 2013).
Chemical Reactions and Properties
Phenylboronic acids participate in a variety of chemical reactions, leveraging the unique reactivity of the boron atom. These compounds are essential in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. Additionally, phenylboronic acids can undergo condensation reactions, forming cyclic esters in the presence of diols, which is a crucial reaction in the synthesis of complex molecules and polymers. The presence of substituents such as hexyloxy groups can further modulate the chemical properties and reactivity of these compounds (M. Rehahn, A. Schlüter, G. Wegner, & W. Feast, 1989).
Scientific Research Applications
Bioorthogonal Coupling Reactions : It is effective for bioorthogonal coupling reactions, such as protein conjugation, under physiologically compatible conditions with low concentrations of reagents (Ozlem Dilek et al., 2015).
Medical Applications : 4-Hexyloxyphenylboronic acid can decrease the oxygen affinity of human hemoglobin A, which is beneficial for treating conditions like ischemia, stroke, and in applications like blood storage and blood substitutes (R. Randad et al., 1991).
Recognition of Cell-Surface Glycoconjugates : It shows improved solubility in aqueous solvents and is useful for selective recognition of cell-surface glycoconjugates, offering advantages over dialkylamino analogues (Meenakshi Dowlut & D. Hall, 2006).
Analysis of Small-Molecule Compounds : Functionalized with graphene oxide, it provides a novel matrix for selective enrichment and analysis of small-molecule compounds with vicinal diols using MALDI-TOF MS (Jing Zhang et al., 2015).
Antiviral Applications : Surface-functionalized carbon nanodots with 4-aminophenylboronic acid hydrochloride can inhibit herpes simplex virus type 1 infection (A. Barras et al., 2016).
Antifungal Activity : 4-Hexyloxyphenylboronic acid exhibits activity against various fungal strains, with certain derivatives being particularly potent (Krzysztof M Borys et al., 2019).
Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles show potential as antiviral inhibitors against the Hepatitis C virus, demonstrating reduced cellular toxicity (M. Khanal et al., 2013).
Safety And Hazards
4-Hexyloxyphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .
properties
IUPAC Name |
(4-hexoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO3/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9,14-15H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNVLFGOOWUKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394979 | |
Record name | 4-Hexyloxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hexyloxyphenylboronic acid | |
CAS RN |
121219-08-7 | |
Record name | B-[4-(Hexyloxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121219-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hexyloxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hexyloxyphenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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